molecular formula C7H3BrClFO2 B2434190 2-Bromo-4-chloro-5-fluorobenzoic acid CAS No. 157165-24-7

2-Bromo-4-chloro-5-fluorobenzoic acid

Cat. No. B2434190
Key on ui cas rn: 157165-24-7
M. Wt: 253.45
InChI Key: QECPABOCRIPABX-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

The reaction of 35.8 g (0.1 mol) of 2-bromo-4-chloro-5-fluoro-3'-nitrobenzophenone in 150 g of 5% oleum with 9.7 g (0.2 mol) of 70% hydrogen peroxide solution gives a mixture (29.0 g) of 2-bromo-4-chloro-5-fluorophenol, 2-bromo-4-chloro-5-fluorobenzoic acid, 3-nitrophenol and 3-nitrobenzoic acid (proportions in GC area-%: 14, 35, 36, 15) after dilution (300 g of water), refluxing for 4 h and extraction with methyl tert-butyl ether after removal of the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Name
2-bromo-4-chloro-5-fluoro-3'-nitrobenzophenone
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:3]=1C(C1C=CC=C([N+]([O-])=O)C=1)=O.OO.BrC1C=C(Cl)C(F)=CC=1C(O)=[O:27].[N+](C1C=C(O)C=CC=1)([O-])=O.[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O>OS(O)(=O)=O.O=S(=O)=O.O>[Br:1][C:2]1[CH:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:3]=1[OH:27] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
2-bromo-4-chloro-5-fluoro-3'-nitrobenzophenone
Quantity
35.8 g
Type
reactant
Smiles
BrC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C(=C1)Cl)F
Name
Quantity
9.7 g
Type
reactant
Smiles
OO
Name
Quantity
150 g
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Cl)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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